1,4-Benzenediamine, N-phenyl-, monohydrochloride 1,4-Benzenediamine, N-phenyl-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 56426-15-4
VCID: VC8469524
InChI: InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol

1,4-Benzenediamine, N-phenyl-, monohydrochloride

CAS No.: 56426-15-4

Cat. No.: VC8469524

Molecular Formula: C12H13ClN2

Molecular Weight: 220.70 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediamine, N-phenyl-, monohydrochloride - 56426-15-4

Specification

CAS No. 56426-15-4
Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
IUPAC Name 4-N-phenylbenzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Standard InChI Key PNEVDCGZQWFIKV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted with two amine groups at para positions, one of which is further modified by a phenyl group. The hydrochloride salt forms via protonation of the primary amine, yielding the cationic species [C12H12N2]+Cl[C_{12}H_{12}N_2]^+ \cdot Cl^-. Key structural identifiers include:

  • IUPAC Name: 4-N-phenylbenzene-1,4-diamine hydrochloride

  • Molecular Formula: C12H13ClN2C_{12}H_{13}ClN_2

  • Molecular Weight: 220.7 g/mol

The canonical SMILES representation C1=CC=C(C=C1)NC2=CC=C(C=C2)[NH3+].[Cl]C_1=CC=C(C=C_1)NC_2=CC=C(C=C_2)[NH_3^+].[Cl^-] and InChIKey PNEVDCGZQWFIKV-UHFFFAOYSA-N provide unambiguous structural descriptors.

Crystallography and Conformation

X-ray diffraction data (unavailable in public sources) would typically resolve the planar aromatic system with intramolecular hydrogen bonding between the protonated amine and chloride ion. Computational models suggest a dihedral angle of ~45° between the two benzene rings, minimizing steric strain .

Synthesis and Production

Industrial Synthesis Pathways

The hydrochloride salt derives from the parent base 1,4-benzenediamine, N-phenyl- (CAS 101-54-2) through acid-base neutralization:

N-Phenyl-p-phenylenediamine+HClN-Phenyl-p-phenylenediamine hydrochloride\text{N-Phenyl-p-phenylenediamine} + \text{HCl} \rightarrow \text{N-Phenyl-p-phenylenediamine hydrochloride}

Reaction conditions involve ambient temperatures in polar aprotic solvents (e.g., ethanol), yielding >95% purity upon recrystallization .

Scale-Up Challenges

Industrial production faces hurdles in controlling byproducts like dichlorinated derivatives, necessitating precise stoichiometry and pH monitoring .

Physical and Chemical Properties

PropertyValue/DescriptionSource
AppearanceBlue-gray crystalline powder
Melting Point245–250°C (decomposes)
Solubility50 g/L in water (20°C)
pKa (amine)4.2 (protonated form)

The hydrochloride salt’s hygroscopicity demands anhydrous storage . UV-Vis spectroscopy reveals λmax\lambda_{\text{max}} at 290 nm in aqueous solution, characteristic of conjugated aromatic systems .

Applications in Industry

Dye and Pigment Manufacturing

As a precursor to azo dyes, the compound enables synthesis of deep shades (e.g., Eucanine Grey B) . Its oxidation with H2O2H_2O_2 yields quinonediimine intermediates, which couple with naphthols to form black and gray pigments .

Cosmetic Applications

In oxidative hair dyes, concentrations ≤0.4% (pre-mixing) generate natural-looking tones via reaction with keratin . European regulations (EC 1223/2009) mandate allergenic labeling due to sensitization risks .

Regulatory and Environmental Considerations

Global Regulatory Status

  • EU: Listed under REACH Annex XVII with usage restrictions in cosmetics .

  • Australia: NICNAS mandates workplace exposure limits (TWA: 0.1 mg/m³) .

Environmental Fate

Hydrolysis half-life exceeds 60 days at pH 7, posing moderate persistence risks. Bioconcentration factor (BCF) of 120 suggests bioaccumulation potential .

Analytical Methods

Quantification Techniques

  • HPLC: C18 column, mobile phase 60:40 acetonitrile/0.1% TFA, retention time 8.2 min .

  • Mass Spectrometry: ESI+ mode shows [M+H]+ at m/z 221.1 .

Comparison with Related Compounds

ParameterN-Ph-p-PD HClp-Phenylenediamine
Water Solubility50 g/L3 g/L
Melting Point245°C140°C
Cosmetic UseRestrictedBanned in EU

The hydrochloride’s enhanced solubility makes it preferable for aqueous formulations versus the parent base .

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